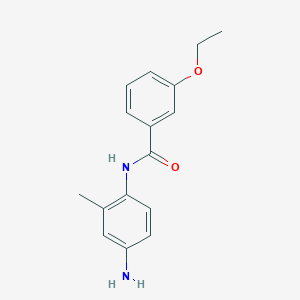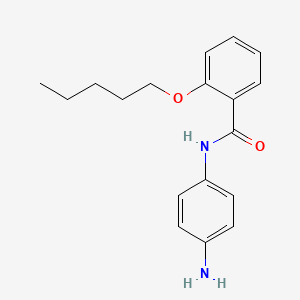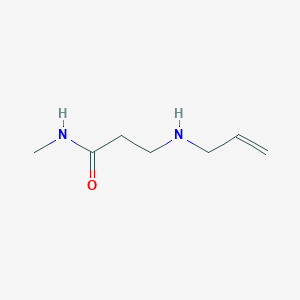![molecular formula C10H19N3 B1437146 N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine CAS No. 1174306-05-8](/img/structure/B1437146.png)
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine
Vue d'ensemble
Description
“N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also has an ethyl group attached to the pyrazole ring, a methyl group attached to a nitrogen atom, and an isobutyl group attached to the same nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a heterocyclic aromatic ring with two nitrogen atoms . The ethyl group would be attached to one of the carbon atoms in the pyrazole ring, and the isobutyl and methyl groups would be attached to a nitrogen atom .Applications De Recherche Scientifique
Solid-Phase Synthesis Method Development : A study by Heo and Jeon (2017) described a solid-phase synthetic method for building a compound library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives. These compounds are based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold.
Synthesis and Characterization for Potential Antitumor Activity : Titi et al. (2020) focused on the synthesis and characterization of pyrazole derivatives for potential antitumor, antifungal, and antibacterial pharmacophore sites. Their work involved the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to the formation of several novel compounds (Titi et al., 2020).
Analytical Characterization in Chemical Research : McLaughlin et al. (2016) presented the synthesis and characterization of a research chemical closely related to pyrazole compounds. Their work included extensive analytical characterization using chromatographic, spectroscopic, and mass spectrometric platforms (McLaughlin et al., 2016).
Density Functional Theory (DFT) Study : A DFT study by Wang et al. (2006) on bipyrazolic-type organic compounds highlighted the relationship between chemical reactivity and corrosion inhibition efficiency. This study provided insights into the electronic structure and reactive sites of pyrazole derivatives (Wang et al., 2006).
Synthesis of Novel Coordination Complexes : Chkirate et al. (2019) synthesized and characterized two pyrazole-acetamide derivatives, leading to the formation of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity (Chkirate et al., 2019).
Antimicrobial and Anticancer Agent Synthesis : Hafez et al. (2016) synthesized a series of pyrazole derivatives that exhibited high antimicrobial and anticancer activity, highlighting the potential therapeutic applications of these compounds (Hafez et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-4-13-8-10(7-12-13)6-11-5-9(2)3/h7-9,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKUVJQYYSTQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



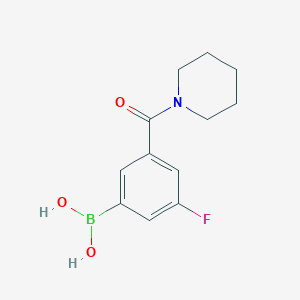
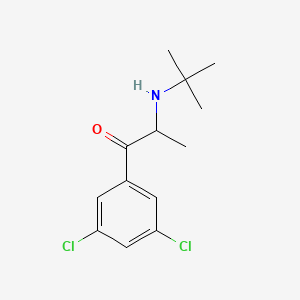
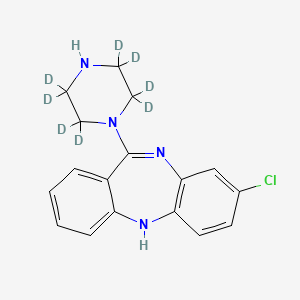
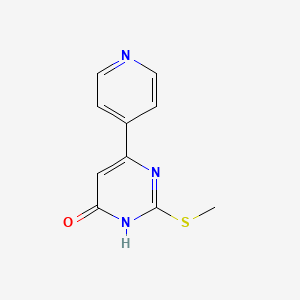
![9,10-dihydroxy-5-methoxy-2H-pyrano[2,3,4-kl]xanthen-2-one](/img/structure/B1437070.png)
![3-(Methylthio)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-yl]-1H-pyrazole-5-amine](/img/structure/B1437071.png)
![2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B1437072.png)
![3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride](/img/structure/B1437073.png)
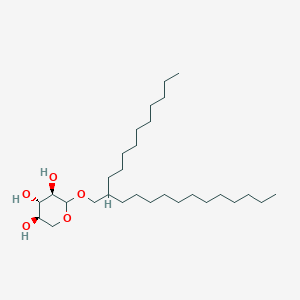
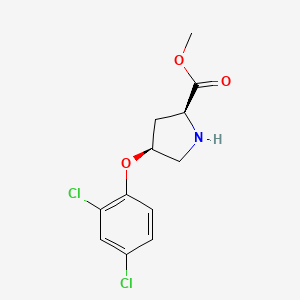
![N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline](/img/structure/B1437079.png)
